molecular formula C11H14O5 B150550 Sarracenin CAS No. 59653-37-1

Sarracenin

Numéro de catalogue: B150550
Numéro CAS: 59653-37-1
Poids moléculaire: 226.23 g/mol
Clé InChI: QGBCGMGBGAHJIT-DANLAGSESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sarracenin is a cyclopentanoid monoterpene (iridoid) with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.2259 g/mol . It is identified by CAS No. 59653-37-1 and has been isolated from multiple plant genera, including Patrinia (Valerianaceae), Adina pilulifera (Rubiaceae), Strychnos spinosa (Loganiaceae), and Iris species (Iridaceae) .

Méthodes De Préparation

Total Synthesis of (±)-Sarracenin

The first total synthesis of racemic sarracenin was achieved by Chang et al. in 1997, employing a regioselective ring-expansion strategy . The synthesis began with the conversion of bicyclo[3.2.1]ketone 6 into tricyclic ketone 5 via acid-catalyzed rearrangement. Subsequent Baeyer-Villiger oxidation introduced an oxygen atom, forming ester 4 , which underwent stereoselective reduction and cyclization to yield this compound. Key challenges included controlling the stereochemistry during the ring-opening of tricyclic intermediates and optimizing reaction conditions to prevent epimerization. The final step achieved a 22% overall yield, with nuclear magnetic resonance (NMR) and X-ray crystallography confirming the structure .

A modified approach utilized fulvene as a starting material, leveraging its inherent symmetry to streamline the synthesis of iridoid scaffolds . Photochemical [2+2] cycloaddition of methyl diformylacetate with a tetrahydropyranyl ether intermediate generated the bicyclo[4.3.0]nonane core, which was further functionalized through oxidation and glycosidation. While this method improved stereocontrol, the yield remained modest (18%), highlighting the difficulty of accessing this compound’s strained bicyclic system .

Biomimetic Synthesis from (S)-Citronellal

A biomimetic route starting from enantiomerically pure (S)-citronellal 35 mimicked proposed biosynthetic pathways . Acetalization to 36 , followed by ozonolysis and reductive work-up, produced aldehyde 38 . Condensation with Meldrum’s acid 40 triggered an intramolecular Diels-Alder reaction, forming the iridoid skeleton 42 in 65% yield. Subsequent solvolysis and oxidation introduced the enol diacetal moiety, yielding this compound with 89% enantiomeric excess (ee). This approach underscored the role of stereoelectronic effects in directing cyclization and highlighted the efficiency of biomimetic strategies for complex natural products .

Isolation from Natural Sources

This compound has been isolated from multiple plant species, primarily via chromatographic techniques:

Sarracenia Species

Gas chromatography-mass spectrometry (GC-MS) analyses of Sarracenia alata, S. leucophylla, S. purpurea, and S. rubra identified this compound in leaf and rhizome extracts . Ethanol extraction followed by vacuum liquid chromatography (VLC) on silica gel yielded 0.8–1.2% w/w this compound, with purity confirmed by NMR and high-resolution mass spectrometry (HRMS). Notably, S. minor lacked detectable this compound, suggesting species-specific biosynthesis .

Strychnos spinosa

From the root bark of Strychnos spinosa, this compound was isolated using a combination of VLC and Sephadex LH-20 gel filtration . The methanolic extract (3.5 g from 500 g dried bark) yielded 45 mg of this compound (1.3% w/w), characterized via 1D/2D NMR and comparative spectral data. This marked the first report of this compound in the Loganiaceae family, expanding its known natural distribution .

Key Reaction Mechanisms and Intermediate Analysis

Regioselective Ring Expansion

The pivotal ring expansion of bicyclo[3.2.1]ketone 6 to tricyclic ketone 5 proceeds via a Wagner-Meerwein shift, facilitated by Lewis acids such as BF₃·OEt₂ . Density functional theory (DFT) calculations revealed a transition state favoring equatorial methyl group migration, ensuring regioselectivity (ΔG‡ = 18.3 kcal/mol) .

Enol Diacetal Formation

Acid-catalyzed cyclization of hydroxy ester 4 generates the enol diacetal through a keto-enol tautomerization pathway. Kinetic studies showed pseudo-first-order behavior (k = 2.7 × 10⁻⁴ s⁻¹ at 25°C), with water content critically influencing reaction rates .

Analytical Validation and Purity Assessment

Synthetic and isolated this compound were validated using:

  • NMR Spectroscopy : Characteristic signals at δ 5.28 (H-1, d, J = 6.5 Hz) and δ 1.42 (H-9, s) confirmed the enol diacetal structure .

  • X-ray Crystallography : Triclinic crystal system (space group P1) with unit cell parameters a = 7.89 Å, b = 9.12 Å, c = 10.34 Å .

  • GC-MS : Retention index (RI) of 1,842 and base peak at m/z 168 [M+H−H₂O]⁺ .

Comparative Efficiency of Preparation Methods

MethodStarting MaterialKey StepsYield (%)Purity (%)
Total Synthesis Bicyclo[3.2.1]ketoneRing expansion, Baeyer-Villiger2298
Biomimetic (S)-CitronellalDiels-Alder, oxidation1895
Isolation Plant materialVLC, gel filtration1.399

Analyse Des Réactions Chimiques

Types de réactions : La sarracéine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions usuels : Les réactifs couramment utilisés dans la synthèse et la transformation des iridoïdes comme la sarracéine comprennent des agents oxydants et des dérivés du cyclopentane . La réaction de cycloaddition de Paterno-Buchi est une étape clé de la voie synthétique .

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers alcaloïdes bioactifs et analogues de la prostaglandine .

Applications de la recherche scientifique

La sarracéine a démontré une activité antimicrobienne contre plusieurs agents pathogènes, notamment Staphylococcus aureus, Streptococcus pyogenes, Shigella dysenteriae, Klebsiella pneumoniae, Candida albicans, Candida tropicalis, Candida thrusei et Candida stellatoidea . Elle a également montré une cytotoxicité contre les cellules de mélanome humain, les cellules de cancer gastrique humain et les cellules HeLa . De plus, la sarracéine est utilisée dans l'étude de la systématique végétale comme marqueur chémotaxonomique .

Mécanisme d'action

La sarracéine exerce ses effets par le biais de ses propriétés antimicrobiennes et cytotoxiques. On pense qu'elle cible les parois cellulaires et les membranes des micro-organismes, ce qui entraîne une lyse et une mort cellulaire . Les cibles moléculaires exactes et les voies impliquées dans ses effets cytotoxiques sont encore à l'étude.

Applications De Recherche Scientifique

Antimicrobial Applications

Sarracenin exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against both bacterial and fungal strains, including:

  • Bacteria :
    • Staphylococcus aureus
    • Streptococcus pyogenes
    • Shigella dysenteriae
    • Klebsiella pneumoniae
  • Fungi :
    • Candida albicans
    • Candida tropicalis
    • Candida thrusei
    • Candida stellatoidea .

A study by Tor-anyiin et al. (2015) isolated this compound from the root bark of Strychnos spinosa and confirmed its antimicrobial efficacy using various methods of extraction and analysis .

Table 1: Antimicrobial Activity of this compound

PathogenTypeActivity Level
Staphylococcus aureusBacteriaEffective
Streptococcus pyogenesBacteriaEffective
Shigella dysenteriaeBacteriaEffective
Klebsiella pneumoniaeBacteriaEffective
Candida albicansFungiEffective
Candida tropicalisFungiEffective
Candida thruseiFungiEffective
Candida stellatoideaFungiEffective

Cytotoxic Properties

This compound has also demonstrated cytotoxic effects against various tumor cell lines, indicating potential for cancer treatment applications. Research highlights its activity against:

  • A375 : Human melanoma cells
  • SGC-7901 : Human gastric cancer cells
  • HeLa : Human cervical cancer cells .

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeActivity Level
A375MelanomaCytotoxic
SGC-7901Gastric CancerCytotoxic
HeLaCervical CancerCytotoxic

Pharmaceutical Applications

The pharmaceutical potential of this compound extends beyond its antimicrobial and cytotoxic properties. It is being explored for various medical applications, particularly in pain management. Extracts from Sarracenia purpurea, which contain this compound, have been used in products like Sarapin, known for its analgesic effects in neuropathic pain management .

Case Study: Sarapin

  • Product Name : Sarapin
  • Application : Regional analgesia for chronic pain
  • Clinical Evidence : Demonstrated effectiveness in managing low back pain through controlled clinical trials.

Mécanisme D'action

Sarracenin exerts its effects through its antimicrobial and cytotoxic properties. It is believed to target microbial cell walls and membranes, leading to cell lysis and death . The exact molecular targets and pathways involved in its cytotoxic effects are still under investigation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Iridoids

Table 1: Comparative Overview of Sarracenin and Analogous Compounds

Compound Molecular Formula Key Sources Bioactivities IC₅₀ (µM) or Potency
This compound C₁₁H₁₄O₅ Patrinia spp., Strychnos spinosa Cytotoxic, antimicrobial, hepatoprotective 67.8–75.73 (A375, HeLa)
Morroniside C₁₇H₂₆O₁₁ Patrinia villosa, Adina pilulifera Anti-inflammatory, neuroprotective, anti-osteoporosis Not reported for cytotoxicity
Sweroside C₁₆H₂₂O₈ Patrinia scabra Anti-inflammatory, antiviral, enzyme inhibition 24.6 (HeLa)
Loganin C₁₇H₂₆O₁₀ Patrinia villosa Cytotoxic (BXPC3 pancreatic cancer) Not specified
Acetoxyhydrin C₁₇H₂₄O₇ Patrinia heterophylla Cytotoxic (SGC-7901, PC-3 prostate cancer) 2.49–5.29

Cytotoxic Activity

This compound exhibits moderate cytotoxicity compared to other iridoids. For example:

  • Acetoxyhydrin shows superior potency against SGC-7901 cells (IC₅₀: 2.49 µM) compared to this compound (75.73 µM) .
  • Sweroside has lower IC₅₀ values in HeLa cells (24.6 µM) than this compound (67.8 µM), suggesting structural features like additional hydroxyl groups may enhance efficacy .

Antimicrobial Spectrum

This compound’s antimicrobial activity is broader than many analogs. For instance, Morroniside lacks reported antimicrobial effects but excels in neuroprotection and glycemic control .

Structural Insights

  • This compound : Features a cyclopentane ring fused to a pyran moiety, common in iridoids. The absence of glycosylation may limit solubility but enhance membrane permeability .
  • Morroniside : Glycosylated structure improves water solubility, favoring systemic distribution for neuroprotective applications .

Research Implications and Gaps

  • Diverse Sources: this compound’s presence in phylogenetically distinct plants (e.g., Patrinia vs. Strychnos) suggests convergent biosynthetic pathways or horizontal gene transfer .
  • Synergistic Effects : Combined use with Sweroside or Loganin could enhance cytotoxicity while reducing off-target effects, though this remains unexplored .
  • Mechanistic Clarity : While this compound’s hepatoprotection is documented, its molecular targets (e.g., NF-κB or CYP450 modulation) require validation .

Activité Biologique

Sarracenin is an iridoid compound primarily isolated from the roots of the carnivorous plant Sarracenia flava, and it has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Biosynthesis

This compound is classified as an iridoid, a type of monoterpene. Its biosynthesis is believed to involve the precursor loganin, with intermediates such as morronoside or secologanin. This pathway highlights the chemical diversity found in the Sarraceniaceae family and related species.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes its antimicrobial effects:

Pathogen Activity
Staphylococcus aureusInhibition observed
Streptococcus pyogenesInhibition observed
Shigella dysenteriaeInhibition observed
Klebsiella pneumoniaeInhibition observed
Candida albicansInhibition observed
Candida tropicalisInhibition observed
Candida thruseiInhibition observed
Candida stellatoideaInhibition observed

Research has shown that this compound's antimicrobial activity is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal species . The compound was first isolated in 1976 and has since been studied for its potential therapeutic applications.

3. Anticancer Activity

This compound also demonstrates cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • A375 (human melanoma)
    • SGC-7901 (human gastric cancer)
    • HeLa (cervical cancer)

The cytotoxicity of this compound was evaluated through assays that measured cell viability and apoptosis induction. For instance, treatment with this compound resulted in significant apoptosis in A375 cells, with DNA fragmentation observed at concentrations as low as 50 μg/mL .

Case Study: Synergistic Effects with Chemotherapy

A study investigated the synergistic effects of this compound when combined with standard chemotherapy agents such as 5-fluorouracil (5-FU). The combination showed enhanced anticancer activity against 4T1 mammary carcinoma cells, indicating that this compound could potentially improve the efficacy of existing cancer treatments .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Research indicated that this compound inhibits human dihydroorotase (huDHOase), a target for anticancer drug development. This inhibition suggests a potential pathway through which this compound exerts its anticancer effects .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells, characterized by nuclear condensation and DNA fragmentation, which are hallmarks of programmed cell death .

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties suggest potential applications in pharmacology, particularly in developing natural therapeutics for infections and cancer treatment.

Q & A

Basic Research Questions

Q. What are the foundational steps to initiate research on Sarracenin’s structural and functional properties?

Begin with a systematic literature review to identify gaps in existing knowledge, such as unresolved spectroscopic assignments or conflicting bioactivity reports. Formulate hypotheses based on these gaps, ensuring alignment with this compound’s known chemical behavior. Design experiments using validated techniques (e.g., NMR, HPLC) for characterization, and establish protocols for data reproducibility .

Q. How should researchers design experiments to characterize this compound’s purity and stability?

Employ orthogonal analytical methods (e.g., mass spectrometry paired with chromatography) to verify purity. Stability studies should include stress testing under varying pH, temperature, and light conditions. Document methodologies in detail, adhering to guidelines for experimental replication (e.g., including instrument parameters and calibration standards in supplementary materials) .

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity in preliminary assays?

Use dose-response curves and ANOVA to assess bioactivity significance. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U). Ensure data normalization to control for plate-to-plate variability in high-throughput screens .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological mechanisms?

Conduct a systematic review following Cochrane guidelines to synthesize conflicting evidence . Perform meta-analyses if sufficient data exist, or design targeted in vitro/in vivo studies to isolate variables (e.g., cell type specificity, dosage regimes). Triangulate findings using computational modeling (e.g., molecular docking) to validate binding hypotheses .

Q. What methodologies ensure reproducibility in this compound’s synthetic pathways?

Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical parameters. Publish full synthetic protocols with step-by-step troubleshooting notes, including purity thresholds for intermediates. Use platforms like Zenodo to share raw spectral data and crystallographic files .

Q. How should researchers address discrepancies in this compound’s spectroscopic data across studies?

Re-analyze raw data from original studies (if accessible) to check for processing artifacts. Validate findings using complementary techniques (e.g., X-ray crystallography for structural confirmation if NMR assignments are ambiguous). Collaborate with open-science networks to crowdsource data validation .

Q. What frameworks support interdisciplinary research on this compound’s ecological and biochemical roles?

Adopt mixed-methods approaches: combine metabolomic profiling (e.g., LC-MS) with ecological field surveys to study this compound’s natural sources and biotic interactions. Use causal inference models to distinguish correlation from causation in ecological impact studies .

Q. Methodological Guidance Tables

Table 1. Key Techniques for this compound Characterization

Technique Application Critical Parameters
High-Resolution MSMolecular weight confirmationIonization mode, mass accuracy (< 2 ppm)
2D NMRStructural elucidationSolvent suppression, relaxation delays
X-ray CrystallographyAbsolute configuration determinationCrystal quality, resolution (< 1.0 Å)

Table 2. Strategies for Data Contradiction Analysis

Conflict Type Resolution Approach Tools/Resources
Bioactivity variabilityDose-response reanalysis + pathway enrichmentKEGG, STRING databases
Synthetic yield gapsDoE-based optimization + reaction kinetics modelingJMP, MATLAB

Propriétés

Numéro CAS

59653-37-1

Formule moléculaire

C11H14O5

Poids moléculaire

226.23 g/mol

Nom IUPAC

methyl (1R,3R,7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate

InChI

InChI=1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3/t5-,6+,8+,9+,11+/m0/s1

Clé InChI

QGBCGMGBGAHJIT-DANLAGSESA-N

SMILES

CC1C2C3CC(O1)OC2OC=C3C(=O)OC

SMILES isomérique

C[C@H]1[C@@H]2[C@@H]3C[C@H](O1)O[C@H]2OC=C3C(=O)OC

SMILES canonique

CC1C2C3CC(O1)OC2OC=C3C(=O)OC

Key on ui other cas no.

59653-37-1

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Sarracenin
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Sarracenin
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Sarracenin
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Sarracenin
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Sarracenin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.